5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid
Description
5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid is a structurally specialized benzoic acid derivative featuring two critical functional groups: a tert-butyl substituent at the 5-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group at the 2-position. The Fmoc group, widely used in peptide synthesis, offers reversible protection for the amino group, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . This compound is likely employed in solid-phase peptide synthesis (SPPS) or as a building block for designing peptidomimetics, leveraging its aromatic backbone for π-π interactions and structural rigidity.
Properties
IUPAC Name |
5-tert-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,3)16-12-13-23(21(14-16)24(28)29)27-25(30)31-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-14,22H,15H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFDCIRTKOUMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid, commonly referred to as Fmoc-L-Glu(OtBu)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.48 g/mol
- CAS Number : 71989-18-9
- Melting Point : 90°C
- Purity : ≥98% (HPLC)
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that the compound can induce cell cycle arrest and apoptosis in human cancer cells.
Key Findings:
- Cell Lines Tested : A549 (lung carcinoma), KB31 (oral carcinoma), and K562 (chronic myeloid leukemia).
- Mechanism of Action :
- Concentration Range : Effective concentrations were observed in the low micromolar range, demonstrating a dose-dependent response.
Study 1: Antiproliferative Activity in Human Cancer Cells
In a detailed study conducted by Ruetz and Häner (2007), the compound was evaluated for its ability to inhibit cell proliferation in various human cancer cell lines. The results indicated that:
- The compound effectively reduced cell viability in A549 and K562 cells.
- A significant increase in G2/M phase arrest was observed, indicating its potential as a chemotherapeutic agent .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the cis-stilbene moiety in enhancing the biological activity of related compounds. Modifications to the structure were shown to either enhance or diminish activity, emphasizing the need for careful design in drug development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.48 g/mol |
| Melting Point | 90°C |
| Antiproliferative Activity | Effective in low μM range |
| Cell Lines Tested | A549, KB31, K562 |
| Mechanism | G2/M phase arrest |
Comparison with Similar Compounds
The following analysis compares 5-tert-Butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-benzoic acid with structurally related benzoic acid derivatives and Fmoc-protected compounds, emphasizing molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
*Molecular weight inferred from analogs: ~450–470 g/mol.
Key Observations :
- The fluorine atom in the latter may increase electrophilicity at the aromatic ring, altering reactivity in Suzuki-Miyaura couplings or SNAr reactions.
- Backbone Diversity : The benzoic acid backbone in the target compound contrasts with the propionic acid in and tyrosine in , affecting acidity (pKa ~2–3 for benzoic acid vs. ~4–5 for propionic acid) and resin compatibility in SPPS.
- Protection Strategy : Dual Boc/Fmoc protection in allows orthogonal deprotection (acid-labile Boc vs. base-labile Fmoc), enabling multi-step syntheses. The target compound’s single Fmoc group simplifies stepwise assembly but limits flexibility .
Preparation Methods
Synthesis of 5-tert-Butyl-2-Aminobenzoic Acid
The precursor 5-tert-butyl-2-aminobenzoic acid is synthesized via:
-
Friedel-Crafts alkylation : Bromobenzene reacts with tert-butyl bromide in the presence of AlCl₃ to form 5-tert-butyl-2-bromobenzoic acid.
-
Catalytic amination : Palladium-catalyzed coupling with ammonia yields the amine intermediate.
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, tert-BuBr | 0–5°C | 12 h | 78% |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos | 100°C | 24 h | 65% |
Fmoc Protection of the Amine Group
The amine group is protected using Fmoc-Cl under Schotten-Baumann conditions:
-
Dissolve 5-tert-butyl-2-aminobenzoic acid in a 1:1 mixture of THF and aqueous NaHCO₃.
-
Add Fmoc-Cl (1.2 eq) dropwise at 0°C.
-
Stir for 4 h at room temperature.
Key Data :
Carboxylate Activation and Purification
The benzoic acid moiety is activated for subsequent peptide coupling via:
-
Mixed carbonic anhydride method : Reaction with isobutyl chloroformate and N-methylmorpholine.
-
Alternative : Use of HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) for stable active ester formation.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 12 h |
| Yield | 89% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Critical Challenges and Solutions
Racemization During Coupling
The steric bulk of the tert-butyl group minimizes racemization, but low temperatures (0°C) and short reaction times are essential when using HOBt/DIC.
Q & A
Basic: What are the key considerations for optimizing the solid-phase synthesis of 5-tert-Butyl-2-Fmoc-amino-benzoic acid derivatives?
Methodological Answer:
Solid-phase synthesis requires precise control over coupling efficiency and deprotection steps. For Fmoc-protected derivatives like this compound:
- Coupling Agents: Use HATU or HBTU with DIPEA in DMF to activate the carboxylic acid group, ensuring >95% coupling efficiency .
- Deprotection: Treat with 20% piperidine/DMF for 10–15 minutes to remove the Fmoc group while preserving the tert-butyl and benzoic acid moieties .
- Monitoring: Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or LC-MS to detect incomplete coupling or side products .
- Temperature: Maintain 25–30°C to avoid premature cleavage of acid-labile groups .
Basic: How can researchers address low solubility of this compound in aqueous buffers during biological assays?
Methodological Answer:
Low solubility in aqueous media (common for Fmoc-tert-butyl derivatives) can be mitigated by:
- Co-solvents: Use DMSO or DMF (≤10% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4) .
- pH Adjustment: Deprotonate the benzoic acid group by raising the pH to 8.5–9.0 (using NaHCO₃), enhancing solubility .
- Surfactants: Add Tween-20 (0.01–0.1%) to stabilize hydrophobic interactions in cell-based assays .
Basic: What chromatographic methods are effective for purifying this compound and resolving structural analogs?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (30% → 70% over 20 min) to separate the target compound (retention time ~12–14 min) from tert-butyl-containing byproducts .
- Flash Chromatography: Employ silica gel with 3:7 EtOAc/hexane to isolate the product (Rf ~0.4) from unreacted Fmoc precursors .
- Purity Validation: Confirm >98% purity via ¹H NMR (δ 7.3–7.8 ppm for aromatic Fmoc protons) and HPLC-UV (λ = 254 nm) .
Advanced: How can researchers resolve contradictions between theoretical and observed molecular weights in mass spectrometry?
Methodological Answer:
Discrepancies often arise from:
- Adduct Formation: Sodium ([M+Na]⁺) or potassium adducts may dominate ESI-MS spectra. Add 0.1% formic acid to suppress alkali metal ion interference .
- Isotopic Patterns: For Cl/Br-containing analogs (e.g., fluoro derivatives), use high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .
- Degradation: Hydrolysis of the Fmoc group during storage (e.g., in humid conditions) generates free amine byproducts. Confirm stability via TLC after 24-hour exposure to ambient conditions .
Advanced: What strategies improve enantiomeric control during the synthesis of chiral analogs of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-tert-leucine derivatives to induce stereoselectivity during Fmoc-amino acid coupling (≥90% ee confirmed by chiral HPLC) .
- Catalytic Asymmetric Synthesis: Employ Pd-catalyzed allylic alkylation with BINAP ligands to set stereocenters in tert-butyl-substituted intermediates .
- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., pH, temperature) to favor a single enantiomer during benzoic acid functionalization .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The tert-butyl group shows hydrophobic interactions in the COX-2 active site (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the Fmoc group in aqueous environments, revealing conformational flexibility at the benzoic acid moiety .
- QM/MM Calculations: Evaluate electronic effects of the fluorenyl group on hydrogen bonding with protein targets using Gaussian09 .
Advanced: What experimental designs address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Perform 8-point assays (0.1–100 µM) in triplicate to confirm IC₅₀ values for enzyme inhibition (e.g., COX-2: reported range 2–10 µM) .
- Positive Controls: Compare activity to known inhibitors (e.g., celecoxib for COX-2) to normalize inter-lab variability .
- Meta-Analysis: Use ANOVA to statistically reconcile conflicting data from cell-based vs. cell-free assays (p < 0.05 threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
